molecular formula C18H20FN3OS B2558054 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 1173098-45-7

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2558054
CAS No.: 1173098-45-7
M. Wt: 345.44
InChI Key: UGXXKCWTAAJUHH-UHFFFAOYSA-N
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Description

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is a complex organic compound that features a piperazine ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclopropylamine with a suitable thioamide under acidic conditions.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine-thiazole intermediate.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is unique due to its specific structural features, such as the combination of a thiazole ring with a piperazine ring and a fluorophenyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-15-3-1-2-14(10-15)18(23)22-8-6-21(7-9-22)11-17-20-16(12-24-17)13-4-5-13/h1-3,10,12-13H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXXKCWTAAJUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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